molecular formula C20H37NaO7S B3323913 Sodium bis(2-ethylhexyl-d17) sulfosuccinate, 98 atom % D, 96% (CP) CAS No. 175736-89-7

Sodium bis(2-ethylhexyl-d17) sulfosuccinate, 98 atom % D, 96% (CP)

Cat. No. B3323913
CAS RN: 175736-89-7
M. Wt: 478.8 g/mol
InChI Key: APSBXTVYXVQYAB-MTXGETQSSA-M
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Description

Sodium bis(2-ethylhexyl-d17) sulfosuccinate, also known as Docusate sodium salt, is a compound with the empirical formula C20D34H3NaO7S . It appears as a white waxy solid or a pale yellow transparent liquid . It has a unique smell and is soluble in water . It can also dissolve in polar or non-polar solvents such as carbon tetrachloride, petroleum ether, xylene, acetone, and vegetable oil .


Molecular Structure Analysis

The molecular weight of Sodium bis(2-ethylhexyl-d17) sulfosuccinate is 478.77 . The compound’s structure includes a sodium ion, two 2-ethylhexyl groups, and a sulfosuccinate group .


Physical And Chemical Properties Analysis

Sodium bis(2-ethylhexyl-d17) sulfosuccinate is a solid compound . It has a molecular weight of 478.09 . It’s soluble in water and can dissolve in 50% ethanol solution, as well as in polar or non-polar solvents .

Scientific Research Applications

Mesophase Behaviour and Equilibrium Dynamics

Surfactants like Sodium bis(2-ethylhexyl)sulfosuccinate (Na-AOT) play a critical role beyond their traditional use as detergents, emulsifiers, or wetting agents due to their liquid crystalline properties. These properties allow for a vast range of architectures with different degrees of structural order and functionality, crucial for scientific applications. The study by Fairweather (2017) delves into the characterisation of phase behaviour and microstructure evolution in a family of surfactants, including Na-AOT. This research provides foundational knowledge for the potential revolutionary application of surfactants designed through rational design, impacting various scientific fields significantly (Fairweather, 2017).

Mixed Reverse Micelle Systems for Antibiotic Recovery

The application of Sodium bis(2-ethyl-1-hexyl) sulfosuccinate (AOT) in mixed reverse micelles offers a promising avenue for the downstream processing of antibiotics, which constitutes a significant portion of production costs. Mohd-Setapar et al. (2014) discuss how mixed ionic-nonionic reverse micelles can provide a safe microenvironment for antibiotics, maintaining the strength of attraction between the reverse micelle molecule and the antibiotic while avoiding denaturation. This innovative approach has the potential to revolutionize the purification of biomolecules, highlighting the versatile applications of AOT-related surfactants in biotechnological processes (Mohd-Setapar et al., 2014).

Mechanism of Action

Target of Action

Docusate-d34 (sodium), also known as Sodium bis(2-ethylhexyl-d17) sulfosuccinate, is primarily targeted at the intestines. It acts as a stool softener, making it easier for the body to pass stool .

Mode of Action

Docusate-d34 (sodium) is a laxative and an anionic detergent. It promotes the incorporation of water and fats into the stool by reducing surface tension, resulting in a softer fecal mass . The onset of action for Docusate-d34 (sodium) is typically between 6-72 hours when administered orally, and between 2-15 minutes when administered rectally .

Biochemical Pathways

Docusate-d34 (sodium) disrupts the canonical signaling of adipocyte differentiation by binding a nuclear hormone receptor in the same superfamily as thyroid hormone (TH) receptors . This disruption can alter TH signaling, affecting TH-dependent processes .

Pharmacokinetics

It is absorbed to some extent in the duodenum and jejunum and subsequently excreted in bile . Fecal softening generally occurs within 1-3 days .

Result of Action

The primary result of Docusate-d34 (sodium)'s action is the softening of the stool, making it easier to pass . This can relieve occasional constipation associated with dry, hard stools . It’s worth noting that several studies report docusate-d34 (sodium) to be no more effective than a placebo for increasing the frequency of stool or stool softening .

Action Environment

Docusate-d34 (sodium) is used in a wide range of industrial and household products, including food products, laxatives, and oil spill clean-up chemicals . Due to its many applications, long-term exposure of both humans and wildlife is likely . The environment can influence the action, efficacy, and stability of Docusate-d34 (sodium), as it may enter the environment indirectly through wastewater streams or run-off and directly via use of dispersants .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Irrit. 2 . This means it can be harmful if swallowed, causes serious eye damage, and causes skin irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment .

properties

IUPAC Name

sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,14D2,15D2,16D,17D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBXTVYXVQYAB-MTXGETQSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NaO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745962
Record name Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175736-89-7
Record name Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175736-89-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium bis(2-ethylhexyl-d17) sulfosuccinate, 98 atom % D, 96% (CP)
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Sodium bis(2-ethylhexyl-d17) sulfosuccinate, 98 atom % D, 96% (CP)
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Sodium bis(2-ethylhexyl-d17) sulfosuccinate, 98 atom % D, 96% (CP)
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Sodium bis(2-ethylhexyl-d17) sulfosuccinate, 98 atom % D, 96% (CP)
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Sodium bis(2-ethylhexyl-d17) sulfosuccinate, 98 atom % D, 96% (CP)
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Sodium bis(2-ethylhexyl-d17) sulfosuccinate, 98 atom % D, 96% (CP)

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